Geneticin Sulfate Salt
Overview
Description
It is structurally related to gentamicin and is known for its ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosome . This compound is widely used in molecular genetics as a selective agent for cells that have been genetically engineered to express resistance genes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Geneticin Sulfate Salt is synthesized through a fermentation process involving the bacterium Micromonospora rhodorangea. The bacterium produces the antibiotic, which is then isolated and purified .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation. The bacterium is cultured under controlled conditions to maximize the yield of the antibiotic. After fermentation, the compound is extracted, purified, and converted into either a powder or a liquid form for various applications .
Chemical Reactions Analysis
Types of Reactions: Geneticin Sulfate Salt primarily undergoes binding reactions with ribosomal RNA, inhibiting the elongation step of protein synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal biological conditions .
Common Reagents and Conditions: The compound is stable in aqueous solutions and is commonly used in cell culture media. It is soluble in water and can be filter-sterilized for use in various experimental setups .
Major Products Formed: The primary product of this compound’s interaction with cells is the inhibition of protein synthesis, leading to cell death in non-resistant cells .
Scientific Research Applications
Geneticin Sulfate Salt has a wide range of applications in scientific research:
Chemistry: Used as a selective agent in molecular genetics experiments to select for genetically modified organisms.
Biology: Employed in cell culture to maintain and select for cells that have been transfected with resistance genes.
Medicine: Utilized in gene therapy research to ensure the survival of genetically modified cells.
Industry: Applied in the production of genetically engineered crops and other biotechnological products.
Mechanism of Action
Geneticin Sulfate Salt exerts its effects by binding to the ribosome, specifically inhibiting the elongation step of protein synthesis. This action prevents the formation of functional proteins, leading to cell death in susceptible organisms. The resistance to this compound is conferred by the expression of aminoglycoside phosphotransferase enzymes, which modify the antibiotic and prevent it from binding to the ribosome .
Comparison with Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Neomycin Sulfate: An aminoglycoside antibiotic that also inhibits protein synthesis but is used for different applications.
Hygromycin B: An antibiotic used for selection in molecular biology, similar to Geneticin Sulfate Salt but with a different mode of action
Uniqueness: this compound is unique in its ability to be used as a selective agent in both prokaryotic and eukaryotic cells, making it highly versatile for various genetic engineering applications .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-[(1R)-1-hydroxyethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4O10.H2O4S/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19;1-5(2,3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;(H2,1,2,3,4)/t6-,7+,8-,9-,10-,11+,12+,13-,14-,15-,16+,17-,18-,19-,20+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZPJLBGRQFDD-ZMSORURPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N4O14S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-42-2 | |
Record name | Geneticin sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108321-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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